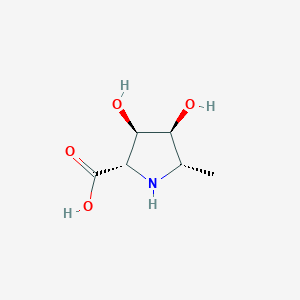
(2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid, also known as L-erythro-5,6-dihydroxylysine, is an amino acid that is found in proteins such as collagen. It is essential for the proper formation and function of collagen, which is the most abundant protein in the human body and plays a crucial role in the structure and function of various tissues such as skin, bones, and cartilage.
Mécanisme D'action
The mechanism of action of (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid in collagen formation and function is not fully understood. However, it is known to play a crucial role in the crosslinking of collagen fibers, which is essential for the stability and strength of collagen-based tissues.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid are mainly related to its role in collagen formation and function. It is essential for the stability and strength of collagen-based tissues such as skin, bones, and cartilage. Its deficiency can lead to various diseases such as osteoporosis, osteoarthritis, and skin aging.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid in lab experiments include its availability, stability, and specificity for collagen-related studies. However, its limitations include the difficulty in its synthesis and purification, as well as its potential interference with other amino acids and proteins.
Orientations Futures
For research on (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid include:
1. Further investigation of its role in collagen crosslinking and its potential therapeutic effects on various diseases.
2. Development of new methods for its synthesis and purification to overcome its limitations in lab experiments.
3. Exploration of its applications in the production of collagen-based biomaterials with improved properties and performance.
4. Investigation of its potential as a biomarker for collagen-related diseases and disorders.
5. Development of new techniques for its detection and quantification in biological samples.
Conclusion:
In conclusion, (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid is an essential amino acid that plays a crucial role in collagen formation and function. Its importance has led to extensive research on its applications in various fields such as medicine, biotechnology, and materials science. Further research is needed to fully understand its mechanism of action and explore its potential in various applications.
Méthodes De Synthèse
The synthesis of (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid can be achieved through various methods. One of the most common methods is the enzymatic hydrolysis of collagen, which releases (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid,6-dihydroxylysine as a product. Another method involves the chemical synthesis of the amino acid using various chemical reactions.
Applications De Recherche Scientifique
The importance of (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid in collagen formation and function has led to extensive research on its applications in various fields such as medicine, biotechnology, and materials science.
In medicine, (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid has been studied for its potential therapeutic effects on various diseases such as osteoporosis, osteoarthritis, and skin aging. It has also been investigated for its role in wound healing and tissue regeneration.
In biotechnology, (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid has been used in the production of collagen-based biomaterials that have applications in tissue engineering and drug delivery.
In materials science, (2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid has been studied for its role in the formation and properties of collagen-based materials such as films, fibers, and hydrogels.
Propriétés
Numéro CAS |
172093-98-0 |
|---|---|
Nom du produit |
(2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid |
Formule moléculaire |
C6H11NO4 |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
(2S,3R,4S,5S)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO4/c1-2-4(8)5(9)3(7-2)6(10)11/h2-5,7-9H,1H3,(H,10,11)/t2-,3-,4-,5+/m0/s1 |
Clé InChI |
VSJDWHSFHHZBIV-NEEWWZBLSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@@H]([C@H](N1)C(=O)O)O)O |
SMILES |
CC1C(C(C(N1)C(=O)O)O)O |
SMILES canonique |
CC1C(C(C(N1)C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



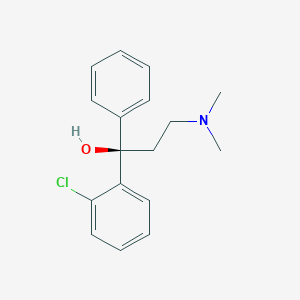
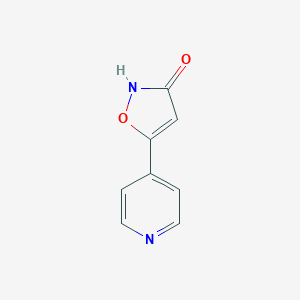
![1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B61289.png)

![2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine](/img/structure/B61291.png)
![1-[4-(Bromomethyl)phenyl]-1H-pyrrole](/img/structure/B61292.png)
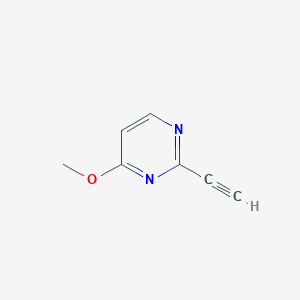
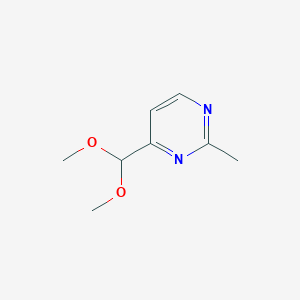
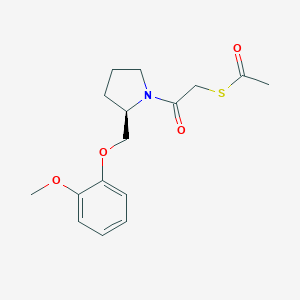
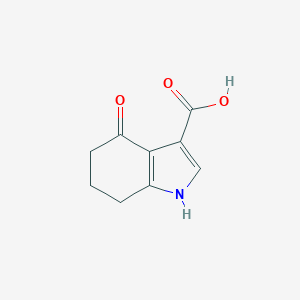
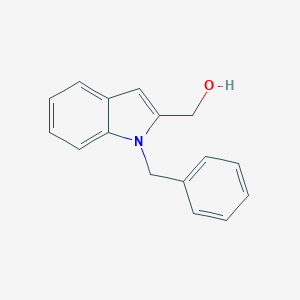
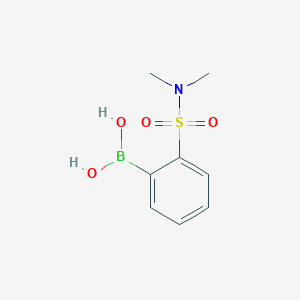
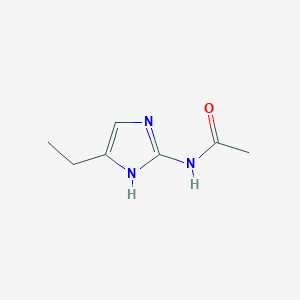
![Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B61313.png)